2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
Overview
Description
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thiocyanate group attached to the 5-position. The presence of a 4-chlorophenyl group at the 2-position further enhances its chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to the cessation of cell proliferation . The compound’s interaction with its targets results in changes at the molecular level that affect the cell’s ability to proliferate .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in cell proliferation . By inhibiting key enzymes and proteins, the compound disrupts these pathways, leading to downstream effects such as the cessation of cell proliferation . This disruption can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Pharmacokinetics
The compound’s effectiveness as an anticancer agent suggests that it has suitable adme properties that allow it to reach its targets and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins, disruption of biochemical pathways, and cessation of cell proliferation . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Preparation Methods
Chemical Reactions Analysis
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. .
Agriculture: It has been investigated for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of harmful pests and weeds
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials
Comparison with Similar Compounds
2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Exhibits similar biological activities but with different electronic properties due to the presence of sulfur instead of oxygen.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVPPSKRVXQNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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